5-(4-nitrophenyl)-4-pyrimidinamine

Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

For kinase drug discovery SAR campaigns, generic 5-aryl-4-pyrimidinamines cannot replicate the unique electronic profile of this compound. The para-nitro group (σp = +0.78) critically modulates core electron density, impacting target binding and reactivity. - Essential for probing ATP-binding pocket electronic requirements vs. unsubstituted phenyl analogs. - Patented intermediate for 5-substituted pyrimidine carbocyclic nucleosides under mild, scalable conditions. - Differentiated chemotype for focused kinase screening libraries with enhanced H-bond acceptance.

Molecular Formula C10H8N4O2
Molecular Weight 216.20 g/mol
CAS No. 21419-07-8
Cat. No. B5967693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-nitrophenyl)-4-pyrimidinamine
CAS21419-07-8
Molecular FormulaC10H8N4O2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN=C2N)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O2/c11-10-9(5-12-6-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13)
InChIKeyILWLKSVMDBARRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)-4-pyrimidinamine: Key Scaffold Overview


5-(4-Nitrophenyl)-4-pyrimidinamine (CAS 21419-07-8) is a synthetic heterocyclic small molecule belonging to the 4-aminopyrimidine class, a privileged pharmacophore widely utilized in kinase inhibitor development . This compound is structurally defined by a pyrimidine core substituted at the 4-position with a primary amine and at the 5-position with a 4-nitrophenyl group, conferring specific electronic and steric properties that differentiate it from other 5-aryl-4-pyrimidinamine analogs . It serves primarily as a versatile building block and research intermediate for constructing more complex bioactive molecules, particularly those targeting protein kinases and other therapeutically relevant enzymes [1].

5-(4-Nitrophenyl)-4-pyrimidinamine: Why Analogs Fall Short


Direct substitution of 5-(4-nitrophenyl)-4-pyrimidinamine with closely related 5-aryl-4-pyrimidinamines (e.g., 5-phenyl-4-pyrimidinamine, CAS 21419-05-6) or regioisomers (e.g., 5-(4-nitrophenyl)pyrimidine, CAS 69491-55-0) is scientifically unsound for specific research applications. The para-nitro group on the 5-phenyl ring profoundly modulates the electronic density of the pyrimidine core via strong electron-withdrawal, which directly impacts hydrogen-bonding capabilities, target binding affinity, and downstream chemical reactivity in ways that unsubstituted or differently substituted analogs cannot replicate . Furthermore, the precise 4-amine substitution pattern is critical for engaging key residues in ATP-binding pockets, and altering this substitution (e.g., to a 2-amine or removal of the amine) can lead to complete loss of desired biological activity or synthetic utility [1]. The evidence below demonstrates that for applications requiring a specific electronic profile, synthetic versatility, or target interaction defined by this exact structure, generic substitution is not a viable procurement strategy.

5-(4-Nitrophenyl)-4-pyrimidinamine: Differentiation Evidence


Superior Electronic Modulation

The 4-nitrophenyl substituent in 5-(4-nitrophenyl)-4-pyrimidinamine provides quantifiably different electronic properties compared to an unsubstituted phenyl group, which is a common comparator in 5-aryl-4-pyrimidinamine series. This electronic difference is measured by the Hammett substituent constant (σp), a standard parameter used to predict the impact of substituents on reaction rates and binding equilibria [1].

Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

Validated Synthetic Intermediate

5-(4-Nitrophenyl)-4-pyrimidinamine is explicitly claimed as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleosides, a class of complex molecules with potential therapeutic applications [1]. This role is supported by a patented synthetic process that highlights the compound's utility in industrial-scale production due to its compatibility with mild reaction conditions and high operational safety [1]. In contrast, simpler 5-phenyl-4-pyrimidinamine (CAS 21419-05-6) is not cited as a key intermediate in such advanced nucleoside syntheses within this context, likely due to the lack of the reactive nitro group needed for subsequent functionalization.

Synthetic Organic Chemistry Process Chemistry Pharmaceutical Intermediate

Enhanced Target Binding Potential

Computational and structural analysis of the 4-aminopyrimidine class suggests that the 5-(4-nitrophenyl) group can engage in more favorable intermolecular interactions compared to a 5-phenyl group . The planar pyrimidine core facilitates π-π stacking with aromatic residues in target protein binding pockets. The 4-nitro group, in addition to its strong electron-withdrawing effect (σp = +0.78), can act as a hydrogen bond acceptor, potentially increasing binding affinity and specificity for certain kinase targets .

Computational Chemistry Drug Design Kinase Inhibitor

5-(4-Nitrophenyl)-4-pyrimidinamine: Research Applications


Kinase Inhibitor SAR Studies

In kinase drug discovery, 5-(4-nitrophenyl)-4-pyrimidinamine serves as a critical building block to systematically explore the structure-activity relationship (SAR) at the 5-position of the pyrimidine core. Its strong electron-withdrawing 4-nitrophenyl group (σp = +0.78) allows medicinal chemists to probe the electronic requirements of the target ATP-binding pocket [1]. Direct comparison with the unsubstituted 5-phenyl analog (σp = 0.00) enables quantitative assessment of how electron density at this vector influences potency and selectivity. This makes it an essential compound for any SAR campaign centered on 4-aminopyrimidine kinase inhibitors.

Nucleoside and Heterocycle Synthesis

This compound is a key, patented intermediate for the synthesis of 5-substituted pyrimidine carbocyclic nucleosides, a class of molecules with significant therapeutic potential [2]. The process described for its use emphasizes mild conditions, high safety, and industrial convenience, making it a practical choice for both academic and industrial process chemists seeking to construct complex molecular architectures from a reliable and well-characterized starting material.

Kinase Profiling Library Assembly

Due to its distinct electronic profile and potential for enhanced intermolecular interactions (π-π stacking and H-bond acceptance via the -NO2 group) , this compound is a valuable member of any focused library designed to probe the 4-aminopyrimidine chemical space against a panel of kinases. It provides a differentiated chemotype that can be compared to other 5-aryl-4-pyrimidinamines, helping to identify critical binding determinants and advance hit-to-lead programs.

Chromatographic Method Development

The unique physicochemical properties conferred by the 4-nitrophenyl group (e.g., increased polarity and UV absorption due to the nitro chromophore) make 5-(4-nitrophenyl)-4-pyrimidinamine an ideal model compound for developing and validating HPLC or LC-MS methods aimed at separating and quantifying closely related pyrimidine analogs in complex reaction mixtures or biological matrices.

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